1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused polycyclic scaffold combining pyrrolo[3,4-d][1,2,3]triazole-4,6-dione and 1,2,4-oxadiazole moieties.
Properties
IUPAC Name |
3-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O5/c1-31-13-6-7-14(15(9-13)32-2)19-23-16(33-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)12-5-3-4-11(22)8-12/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAMWEWOQHOXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions. One common approach is the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method allows for the preparation of the compound with moderate yield, although the retro-Michael reaction can occur under certain conditions.
Industrial Production Methods
the use of green chemistry principles, such as the aza-Michael reaction, can be applied to achieve efficient and sustainable synthesis . This approach minimizes the use of hazardous reagents and reduces waste, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxadiazole ring can yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, the triazole moiety can interact with the active site of enzymes, inhibiting their function and exerting anticancer or antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- The target compound’s oxadiazole moiety distinguishes it from thiadiazine/thiadiazinone-containing analogues (e.g., ), which may exhibit different hydrogen-bonding capabilities.
Biological Activity
The compound 1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic derivative that incorporates a complex structure with potential biological activities. Its unique combination of oxadiazole and pyrrolo-triazole moieties suggests diverse pharmacological properties.
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant biological activities due to their ability to interact with various biological targets. These include:
- Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The compound may act by disrupting cellular processes critical for tumor growth.
- Antimicrobial Properties : Certain derivatives demonstrate broad-spectrum antibacterial and antifungal activities. For instance, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Biological Activity Summary
The following table summarizes the biological activities associated with the compound and its derivatives:
Anticancer Activity
In a study investigating the anti-proliferative effects of oxadiazole derivatives on various cancer cell lines (PC3 for prostate cancer, HCT-116 for colorectal cancer), the compound demonstrated significant cytotoxic effects. The MTT assay results indicated that certain derivatives achieved IC50 values in the low micromolar range against multiple cancer types .
Antimicrobial Testing
A series of oxadiazole derivatives were tested for their antimicrobial efficacy. Compounds were evaluated using minimum inhibitory concentration (MIC) assays against several pathogens. Notably, some derivatives exhibited MIC values as low as 0.5 µg/mL against resistant bacterial strains .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of compounds related to the target structure:
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to key proteins involved in cancer progression and microbial resistance mechanisms. This binding affinity is attributed to specific interactions with active sites on target enzymes .
- Structure-Activity Relationship (SAR) : The presence of the 2,4-dimethoxyphenyl group enhances the anticancer activity by improving solubility and bioavailability. This modification is crucial for developing more potent analogs .
- In Vivo Studies : Preliminary animal studies have shown promising results in tumor regression with minimal side effects when administered at therapeutic doses. This suggests a favorable safety profile for further clinical development .
Q & A
Q. What are the standard synthetic routes and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation and click chemistry. Key steps include:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, using copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours .
- Oxadiazole ring formation via cyclization of amidoxime precursors under reflux in ethanol or toluene .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Optimization strategies emphasize pH control (6.5–7.5) and inert atmospheres (N₂/Ar) to minimize side reactions .
Q. Which characterization techniques are essential for confirming structural integrity?
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing fluorophenyl (δ 7.2–7.6 ppm) and dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃) groups .
- LC-MS/HRMS : Validates molecular weight (e.g., m/z 532.18 for [M+H]⁺) and purity (>95%) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
- X-ray Crystallography : Resolves stereochemistry of the fused pyrrolo-triazole core .
Q. How can researchers address low yields during the final cyclization step?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict temperature control (80–100°C) .
- Catalyst Screening : Transition metals (e.g., Pd(PPh₃)₄ for cross-couplings) improve regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 16 hours) and improves yields by 15–20% .
Advanced Research Questions
Q. What computational methods are used to predict reaction pathways and regioselectivity?
- Density Functional Theory (DFT) : Models transition states for cyclization steps, identifying energy barriers (e.g., ΔG‡ ≈ 25–30 kcal/mol for oxadiazole formation) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, guiding solvent selection (e.g., THF vs. DMF) .
- In Silico Retrosynthesis Tools (e.g., Chemoton): Propose alternative routes using fragment-based libraries .
Q. How can pharmacological profiling be integrated into early-stage research?
- Molecular Docking : Targets enzymes like COX-2 or kinases (PDB: 1CX2) to predict binding affinity (ΔG ≤ -8 kcal/mol) .
- ADME/Tox Prediction : Software (e.g., SwissADME) evaluates logP (2.5–3.5), solubility (LogS ≈ -4.5), and CYP450 inhibition .
- In Vitro Assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) using MTT protocols .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., 48-hour exposure vs. 72-hour) .
- Isomer Control : Use chiral HPLC (Chiralpak IA column) to isolate enantiomers and test individually .
- Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .
Methodological Challenges and Solutions
Q. How to manage stereochemical complexity in the pyrrolo-triazole core?
- Crystallographic Analysis : Resolves 3D conformation (e.g., boat vs. chair puckering in the pyrrolidine ring) .
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration of chiral centers .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Flow Chemistry : Enables continuous production with >90% yield at 10 g scale .
- Quality Control : Implement in-line FTIR monitoring for real-time reaction tracking .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
